2-Nitrophenyl laurate

概要

説明

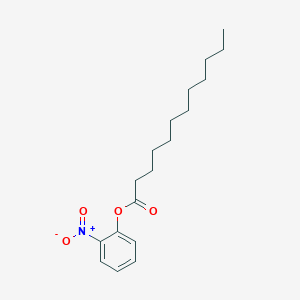

2-Nitrophenyl laurate is an organic compound that belongs to the class of nitrophenyl esters. It is commonly used as a substrate in enzymatic assays, particularly for the study of lipase activity. The compound consists of a nitrophenyl group attached to a lauric acid moiety, making it a useful tool in biochemical research.

準備方法

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl laurate can be synthesized through the esterification of lauric acid with 2-nitrophenol. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

化学反応の分析

Types of Reactions: 2-Nitrophenyl laurate primarily undergoes hydrolysis reactions catalyzed by lipases. The hydrolysis of this compound results in the formation of 2-nitrophenol and lauric acid .

Common Reagents and Conditions:

Hydrolysis: The hydrolysis reaction is typically carried out in an aqueous buffer solution at a specific pH and temperature.

Enzymatic Catalysis: Lipases from various sources, such as Candida antarctica lipase B, are commonly used to catalyze the hydrolysis of this compound.

Major Products: The major products formed from the hydrolysis of this compound are 2-nitrophenol and lauric acid .

科学的研究の応用

2-Nitrophenyl laurate has a wide range of applications in scientific research:

Biochemistry: It is used as a substrate in enzymatic assays to study the activity of lipases and other esterases.

Biotechnology: The compound is utilized in the development of biosensors and bioassays for detecting lipase activity in various samples.

Pharmaceutical Research: It serves as a model substrate for screening potential inhibitors of lipase enzymes, which are targets for anti-obesity drugs.

Industrial Applications: this compound is employed in the production of structured lipids and other value-added products through enzymatic catalysis.

作用機序

The mechanism of action of 2-nitrophenyl laurate involves its hydrolysis by lipase enzymes. The enzyme binds to the ester bond of the compound, facilitating its cleavage into 2-nitrophenol and lauric acid. The catalytic triad of the lipase, typically consisting of serine, histidine, and aspartate residues, plays a crucial role in the hydrolysis reaction .

類似化合物との比較

4-Nitrophenyl laurate: Similar to 2-nitrophenyl laurate, this compound is also used as a substrate in lipase assays.

2-Nitrophenyl palmitate: This compound has a longer fatty acid chain compared to this compound, which can influence its solubility and enzymatic hydrolysis rate.

Uniqueness: this compound is unique due to its specific structure, which makes it a preferred substrate for studying lipase activity. Its moderate chain length and the presence of the nitro group provide a balance between solubility and reactivity, making it suitable for various biochemical applications .

生物活性

2-Nitrophenyl laurate is an ester compound that serves as a substrate for various lipases and esterases, playing a significant role in biochemical assays and industrial applications. This article explores the biological activity of this compound, focusing on its enzymatic interactions, pharmacological properties, and potential applications.

Chemical Structure and Properties

This compound consists of a lauric acid moiety linked to a 2-nitrophenol group. This structure allows it to participate in hydrolysis reactions catalyzed by lipases, which are enzymes that break down fats and oils.

Enzymatic Activity

The primary biological activity of this compound is its hydrolysis by lipases. The reaction can be summarized as follows:

This reaction is crucial for measuring lipase activity, as the release of 2-nitrophenol can be monitored spectrophotometrically due to its characteristic color change.

Lipase Assays

Several studies have utilized this compound in lipase assays:

- Fuciños et al. (2005) demonstrated a method for determining lipolytic activity using this compound as a substrate, showing significant enzyme activity at elevated temperatures (60 °C) and specific pH levels (around pH 8.5) .

- Kinetic Studies : Kinetic parameters such as the Michaelis-Menten constant () and turnover number () have been established for various lipases acting on this compound, indicating its effectiveness as a substrate in enzymatic reactions .

Biological Implications

The biological implications of this compound extend beyond enzymatic activity:

- Inhibition Studies : Research indicates that this compound can inhibit certain enzyme activities by binding to their active sites, thereby blocking substrate access. This property may have potential therapeutic applications in regulating enzyme activities related to metabolic disorders .

- Pharmacological Properties : While primarily studied for its enzymatic interactions, the pharmacological properties of compounds similar to this compound suggest potential anti-inflammatory effects. For instance, related compounds have shown the ability to suppress macrophage activation and reduce pro-inflammatory cytokine production .

Case Studies

- Thermostable Esterase Characterization :

- Biocatalysis :

Data Summary Table

| Study | Enzyme Source | Optimal pH | Optimal Temperature | K_m (µmol/L) | K_cat (s^-1) |

|---|---|---|---|---|---|

| Fuciños et al. (2005) | Recombinant Lipase | 8.5 | 60 °C | Not Specified | Not Specified |

| Bacillus Esterase | Bacillus spp. | 10.5 | 55-65 °C | Not Specified | Not Specified |

| fermPSR Biocatalyst | Yarrowia lipolytica | Not Specified | Not Specified | 207 | 130 |

特性

IUPAC Name |

(2-nitrophenyl) dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-15-18(20)23-17-14-12-11-13-16(17)19(21)22/h11-14H,2-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUAHXANKUFFPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。